5,6-Dimethoxy-2,1,3-benzoxadiazole
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Overview
Description
5,6-Dimethoxy-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C8H8N2O4 It is a derivative of benzoxadiazole, characterized by the presence of two methoxy groups at the 5 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2,1,3-benzoxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of o-phenylenediamine derivatives with nitrous acid, followed by methylation to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents such as pyridine.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .
Scientific Research Applications
5,6-Dimethoxy-2,1,3-benzoxadiazole has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways involved are subject to ongoing research, but it is believed to interact with cellular components at the molecular level to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen.
5,6-Dimethyl-2,1,3-benzoxadiazole: Similar but with methyl groups instead of methoxy groups.
2,1,3-Benzoxadiazole-5-carboxylic acid: Contains a carboxylic acid group at the 5 position.
Uniqueness
5,6-Dimethoxy-2,1,3-benzoxadiazole is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
111611-40-6 |
---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5,6-dimethoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H8N2O3/c1-11-7-3-5-6(10-13-9-5)4-8(7)12-2/h3-4H,1-2H3 |
InChI Key |
CTFSAZLZHDCYQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NON=C2C=C1OC |
Origin of Product |
United States |
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